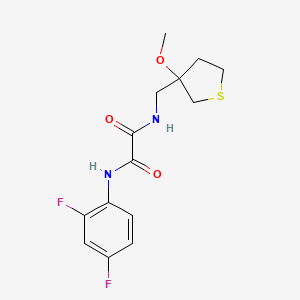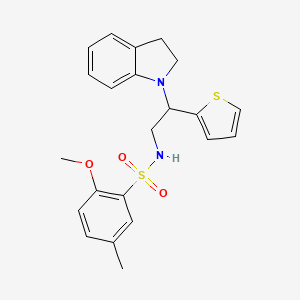![molecular formula C18H21NO4S B2565694 4'-methoxy-N-[(oxolan-2-yl)methyl]-[1,1'-biphenyl]-4-sulfonamide CAS No. 667912-48-3](/img/structure/B2565694.png)
4'-methoxy-N-[(oxolan-2-yl)methyl]-[1,1'-biphenyl]-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Methoxy-N-[(oxolan-2-yl)methyl]-[1,1’-biphenyl]-4-sulfonamide is a complex organic compound that features a biphenyl core with a methoxy group at the 4’ position and a sulfonamide group attached to an oxolan-2-ylmethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-methoxy-N-[(oxolan-2-yl)methyl]-[1,1’-biphenyl]-4-sulfonamide typically involves multiple steps, starting with the preparation of the biphenyl core. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The methoxy group can be introduced via electrophilic aromatic substitution using methoxybenzene as a starting material .
The sulfonamide group is introduced through a sulfonation reaction, followed by the reaction with an amine to form the sulfonamide linkage . The oxolan-2-ylmethyl substituent can be added via nucleophilic substitution reactions, using appropriate alkylating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4’-Methoxy-N-[(oxolan-2-yl)methyl]-[1,1’-biphenyl]-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to an amine under reductive conditions.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Major Products
Aplicaciones Científicas De Investigación
4’-Methoxy-N-[(oxolan-2-yl)methyl]-[1,1’-biphenyl]-4-sulfonamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4’-methoxy-N-[(oxolan-2-yl)methyl]-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, affecting their function . The biphenyl core provides structural rigidity, allowing the compound to fit into hydrophobic pockets of target proteins. The methoxy group can participate in additional interactions, such as π-π stacking with aromatic residues.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxybiphenyl: Lacks the sulfonamide and oxolan-2-ylmethyl groups, making it less versatile in terms of chemical reactivity and biological activity.
4’-Methoxy-2-methyl-1,1’-biphenyl: Contains a methyl group instead of the sulfonamide and oxolan-2-ylmethyl groups, resulting in different chemical and biological properties.
Uniqueness
4’-Methoxy-N-[(oxolan-2-yl)methyl]-[1,1’-biphenyl]-4-sulfonamide is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential biological activities. The presence of the sulfonamide group enhances its ability to interact with biological targets, while the oxolan-2-ylmethyl group provides additional sites for chemical modification.
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-22-16-8-4-14(5-9-16)15-6-10-18(11-7-15)24(20,21)19-13-17-3-2-12-23-17/h4-11,17,19H,2-3,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVLVIMYKUCEGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline](/img/structure/B2565611.png)
![2-(Methylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine](/img/structure/B2565612.png)

![ethyl [2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]acetate](/img/structure/B2565615.png)
![N-(2,4-dimethoxyphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2565616.png)

![N-allyl-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/new.no-structure.jpg)
![6'-Aminospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2565620.png)
![2-oxo-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2H-chromene-3-carboxamide](/img/structure/B2565622.png)





